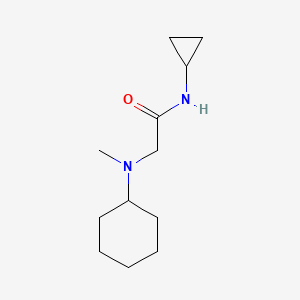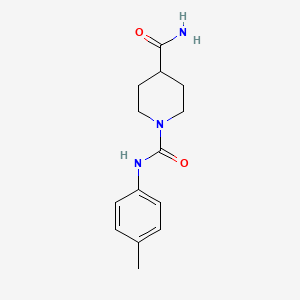![molecular formula C15H12BrClN2OS B4771367 N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4771367.png)
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide
Vue d'ensemble
Description
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide, also known as BML-284, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective peroxisome proliferator-activated receptor (PPAR) gamma coactivator-1 alpha (PGC-1α) inhibitor that has been shown to have promising effects in treating various diseases such as cancer, diabetes, and obesity. In
Applications De Recherche Scientifique
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in treating various diseases such as cancer, diabetes, and obesity. In cancer research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to improve insulin sensitivity and glucose tolerance. In obesity research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to reduce body weight and improve metabolic parameters.
Mécanisme D'action
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide is a selective PGC-1α inhibitor that works by blocking the interaction between PGC-1α and PPARγ. PGC-1α is a coactivator that regulates the expression of genes involved in energy metabolism, while PPARγ is a nuclear receptor that regulates adipogenesis and glucose metabolism. By inhibiting the interaction between PGC-1α and PPARγ, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide reduces the expression of genes involved in energy metabolism, leading to improved metabolic parameters.
Biochemical and Physiological Effects
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to have several biochemical and physiological effects. In cancer research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis by reducing the expression of genes involved in energy metabolism. In diabetes research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to improve insulin sensitivity and glucose tolerance by reducing the expression of genes involved in glucose metabolism. In obesity research, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has been shown to reduce body weight and improve metabolic parameters by reducing the expression of genes involved in adipogenesis and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly selective for PGC-1α, which reduces the risk of off-target effects. However, N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide also has some limitations. It has low solubility in water, which can make it challenging to work with in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular disease. Another direction is to develop more potent and selective PGC-1α inhibitors that can be used in clinical settings. Finally, research can be conducted to explore the use of N-{[(4-bromo-3-methylphenyl)amino]carbonothioyl}-4-chlorobenzamide in combination with other drugs to enhance its therapeutic effects.
Propriétés
IUPAC Name |
N-[(4-bromo-3-methylphenyl)carbamothioyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c1-9-8-12(6-7-13(9)16)18-15(21)19-14(20)10-2-4-11(17)5-3-10/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZYKWYEECZQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-fluorophenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4771289.png)
![1-[3-(4-methoxyphenoxy)propyl]piperidine](/img/structure/B4771315.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4771335.png)

![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-3-phenylprop-2-en-1-amine hydrochloride](/img/structure/B4771354.png)
![methyl 4-{[5-(butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoate](/img/structure/B4771366.png)
![3,5-dichloro-4-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4771370.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4771371.png)
![N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4771375.png)
![N-isobutyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771386.png)
![methyl 2-{5-[(2-chlorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4771388.png)

![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)-3-methylbutanamide](/img/structure/B4771397.png)